2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde
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Overview
Description
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is an organic compound that features a nicotinaldehyde core with an aminomethyl group at the 2-position and a cyclopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde typically involves multi-step organic reactionsFor example, the nicotinaldehyde core can be synthesized via the Vilsmeier-Haack reaction, which involves the reaction of a substituted pyridine with DMF and POCl3 . The aminomethyl group can be introduced through reductive amination, using reagents such as sodium cyanoborohydride . The cyclopropoxy group can be added via nucleophilic substitution reactions using cyclopropyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(Aminomethyl)-4-cyclopropoxynicotinic acid.
Reduction: 2-(Aminomethyl)-4-cyclopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxynicotinaldehyde: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)-4-methoxynicotinaldehyde: Similar structure but has a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(aminomethyl)-4-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-5-9-8(6-13)10(3-4-12-9)14-7-1-2-7/h3-4,6-7H,1-2,5,11H2 |
InChI Key |
BZQZYWPVIRPYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)CN)C=O |
Origin of Product |
United States |
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